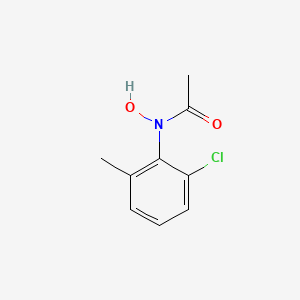
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide is an organic compound belonging to the class of amides It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a hydroxyacetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide typically involves the reaction of 2-chloro-6-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors like dasatinib.
Biochemical Studies: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Agriculture: It is related to chloroacetamide herbicides, which are used to control weed growth in crops.
Environmental Research: Studies on its adsorption and mobility in soil help understand its environmental impact and behavior.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it useful in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(6-chloro-2-methyl-4-pyrimidinyl)amino-5-thiazolecarboxamide
- Dasatinib and its derivatives
Uniqueness
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
682338-32-5 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6-4-3-5-8(10)9(6)11(13)7(2)12/h3-5,13H,1-2H3 |
Clave InChI |
NJLYHPLTOZNYTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)


![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
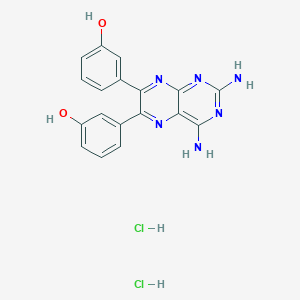

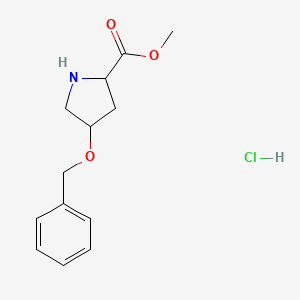
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
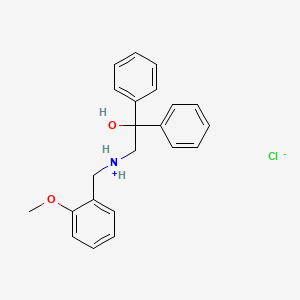
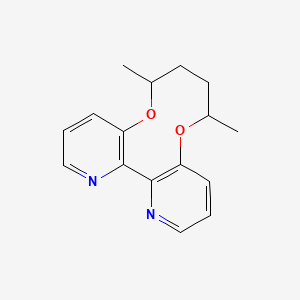

![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)
